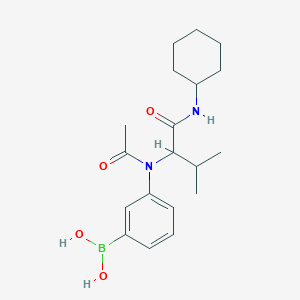
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a complex amide structure involving cyclohexylamino and oxobutanoyl groups. The presence of the boronic acid moiety makes it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid typically involves multi-step organic synthesis. One common method includes the coupling of a boronic acid derivative with an amide precursor. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide an appropriate medium for the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or chlorine can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the complex amide structure but shares the boronic acid moiety.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the boronic acid and phenyl ring.
N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamide: Shares the amide structure but lacks the boronic acid group.
Uniqueness
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid is unique due to its combination of a boronic acid group with a complex amide structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
397843-90-2 |
|---|---|
Fórmula molecular |
C19H29BN2O4 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
[3-[acetyl-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C19H29BN2O4/c1-13(2)18(19(24)21-16-9-5-4-6-10-16)22(14(3)23)17-11-7-8-15(12-17)20(25)26/h7-8,11-13,16,18,25-26H,4-6,9-10H2,1-3H3,(H,21,24) |
Clave InChI |
VJCDECZKSIYJGN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)N(C(C(C)C)C(=O)NC2CCCCC2)C(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


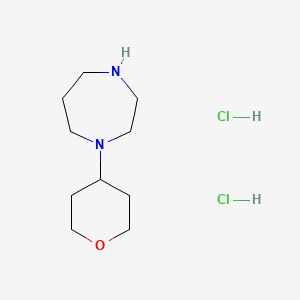
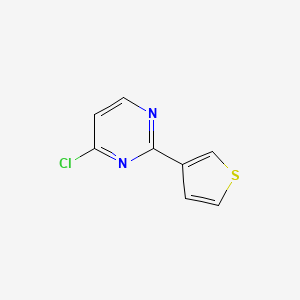
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
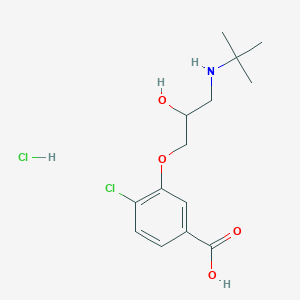
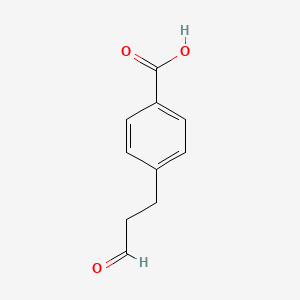
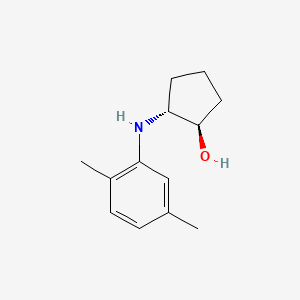
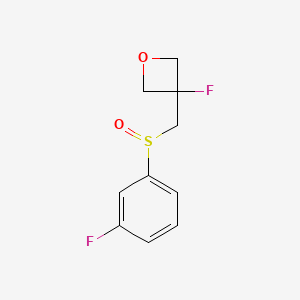
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
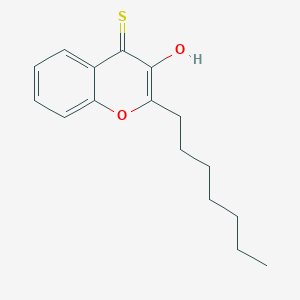
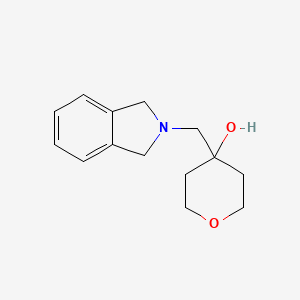
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
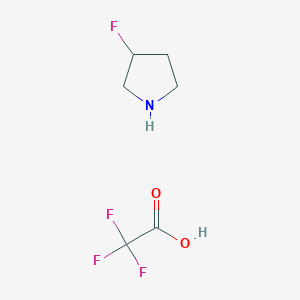
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
